molecular formula C15H12ClN5O2 B11485473 N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11485473
M. Wt: 329.74 g/mol
InChI Key: GNKDHLYWCFVIEN-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a tetrazole ring, a methoxy group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring is introduced via a cyclization reaction involving azide and nitrile groups under acidic conditions.

    Substitution Reactions: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like sodium methoxide (NaOCH3) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE
  • N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZOIC ACID
  • N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ANILINE

This article provides a comprehensive overview of N-[2-CHLORO-5-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

N-[2-chloro-5-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-8-12(18-15(22)10-5-3-2-4-6-10)11(16)7-13(14)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)

InChI Key

GNKDHLYWCFVIEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)N3C=NN=N3

Origin of Product

United States

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